molecular formula C13H10BrCl B7994791 4-Bromo-3'-chloro-6'-methylbiphenyl

4-Bromo-3'-chloro-6'-methylbiphenyl

Cat. No.: B7994791
M. Wt: 281.57 g/mol
InChI Key: LBFGAXHKDGHABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3’-chloro-6’-methylbiphenyl is an organic compound with the molecular formula C13H10BrCl It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, chlorine, and methyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-chloro-6’-methylbiphenyl typically involves the halogenation of methylbiphenyl derivatives. One common method is the bromination of 3’-chloro-6’-methylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods: Industrial production of 4-Bromo-3’-chloro-6’-methylbiphenyl may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3’-chloro-6’-methylbiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.

Scientific Research Applications

4-Bromo-3’-chloro-6’-methylbiphenyl has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-6’-methylbiphenyl depends on its specific application. In chemical reactions, the bromine and chlorine atoms act as reactive sites for substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

  • 4-Bromo-3’-chloro-2’-methylbiphenyl
  • 4-Bromo-3’-chloro-5’-methylbiphenyl
  • 4-Bromo-2’-chloro-6’-methylbiphenyl

Comparison: Compared to its similar compounds, 4-Bromo-3’-chloro-6’-methylbiphenyl is unique due to the specific positions of the substituents on the biphenyl core. This unique substitution pattern can influence its chemical reactivity, physical properties, and potential applications. For instance, the position of the methyl group can affect the compound’s steric hindrance and electronic distribution, leading to differences in reaction rates and product selectivity.

Properties

IUPAC Name

2-(4-bromophenyl)-4-chloro-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c1-9-2-7-12(15)8-13(9)10-3-5-11(14)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFGAXHKDGHABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.